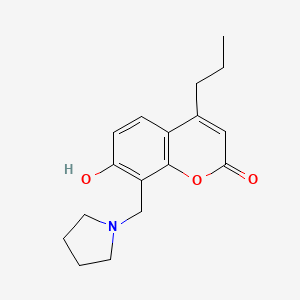
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of a 10% aqueous sodium carbonate solution. This reaction yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is further reacted with alkyl or aralkyl halides in N,N-dimethylformamide (DMF) and lithium hydride as a base to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents like DMF .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzodioxin and tetrahydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial agent, with studies indicating its effectiveness against various Gram-negative and Gram-positive bacterial strains.
Biological Research: It is used in studies exploring enzyme inhibition, particularly against lipoxygenase and cholinesterase enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and catalysts in industrial chemistry.
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial activity and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin moiety and has similar antibacterial properties.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide:
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its combination of a benzodioxin moiety with a tetrahydropyrimidine carboxamide structure
Eigenschaften
Molekularformel |
C19H15N3O5 |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H15N3O5/c23-17(21-12-6-7-15-16(10-12)27-9-8-26-15)14-11-20-19(25)22(18(14)24)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,20,25)(H,21,23) |
InChI-Schlüssel |
PQICMNCCDHUUMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B11297422.png)
![N'-{[5-(4-bromophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B11297424.png)

![2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11297429.png)
![2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11297435.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11297438.png)
![N-(2-chlorophenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11297443.png)
![N-(1-phenylethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11297444.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11297449.png)
![2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11297451.png)
![N-(4-methoxyphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11297453.png)
![N-(2,4-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11297458.png)
![N-(3,5-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11297475.png)

